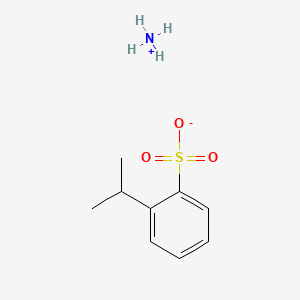
Ammonium cumenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium cumenesulfonate is an organic compound with the molecular formula C9H15NO3S and a molecular weight of 217.29 g/mol. This compound is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ammonium salt and an isopropyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of benzenesulfonic acid, (1-methylethyl)-, ammonium salt typically involves the sulfonation of isopropylbenzene (cumene) followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid as the sulfonating agent and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
Ammonium cumenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups using reagents such as halides or alkylating agents. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.
Applications De Recherche Scientifique
Ammonium cumenesulfonate is a chemical compound with various applications, notably as a surfactant in personal care products and as a stabilizer in flame-retardant coatings . It is part of a category of chemicals known as hydrotropes, which are used to increase the solubility of certain substances in water-based solutions .
Data Tables
The following data are from a safety assessment of xylene sulfonic acid, toluene sulfonic acid, cumene sulfonic acid, and their salts :
| Application | Product Type | Concentration Range |
|---|---|---|
| Noncoloring hair care products | Shampoos | 3% |
Case Studies
Textile Treatment: Uniform strips of cotton fabric were saturated with solutions containing ammonium polyphosphate and a stabilizer, then dried . These treated strips, when exposed to a strong gas flame at temperatures between 450°C and 600°C for approximately one minute, demonstrated the flame-retarding properties of the composition . The textile substrate retained an almost unchanged soft feel, indicating good wearing characteristics and processing ability for various applications, including clothing, automobile covers, and furniture covers .
Safety Assessment: A safety assessment of hydrotropes, including cumene sulfonates, included acute oral toxicity studies in rats. Clinical signs observed in these studies included decreased activity, weakness, prostration, increased salivation, diarrhea, ptosis, and anogenital staining . Necropsy findings reported slight pulmonary inflammation, gastrointestinal inflammation and hemorrhage, mild liver changes, congestion of the liver, kidneys, adrenal glands and gastrointestinal tract, and redness of the stomach mucosa in animals that died .
Margin of Exposure Estimation: The margin of exposure (MOE) for direct skin contact with hydrotropes from hand-washed laundry was estimated. Using a local effects NOEL (No Observed Effect Level) of 440 mg/kg bw/day and an estimated external exposure dose of 1.4 µg/kg bw/day, the MOE was calculated to be 314,290 .
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, (1-methylethyl)-, ammonium salt involves its ability to interact with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the isopropyl group can enhance the compound’s hydrophobic interactions, influencing its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Ammonium cumenesulfonate can be compared with other similar compounds such as:
- Xylene sulfonic acid
- Toluene sulfonic acid
- Alkyl aryl sulfonate hydrotropes These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, xylene sulfonic acid and toluene sulfonic acid are commonly used as surfactants and hydrotropes in cosmetics, while benzenesulfonic acid, (1-methylethyl)-, ammonium salt is more frequently used in industrial and research settings .
Propriétés
Numéro CAS |
37475-88-0 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
azanium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.H3N/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);1H3 |
Clé InChI |
LUAVFCBYZUMYCE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
SMILES canonique |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
37475-88-0 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















